2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H16N6O4S and its molecular weight is 400.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Hydrogenation in Dye Synthesis
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is utilized as an intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) demonstrated its effective conversion in the presence of a novel Pd/C catalyst with high activity and selectivity, proving its importance in dye manufacturing processes (Zhang Qun-feng, 2008).
Anticancer Activity
Research by Afnan H. Ghani and Ammar J. Alabdali (2022) explored the anticancer potential of compounds derived from the triazole-triazol compound in interaction with gold (III) and nickel (II) metal ions. This research underscores the potential biomedical applications of triazole derivatives in cancer treatment (Ghani & Alabdali, 2022).
Antibacterial and Antifungal Applications
B. Shivarama Holla et al. (2003) synthesized a series of compounds derived from 1,2,4-triazoles and tested them for their antibacterial and antifungal activities. The study indicates the potential use of triazole derivatives in developing new antimicrobial agents (Holla et al., 2003).
Sensitizing Agents in Lanthanide-Ion Luminescence
The study by Michael B. Andrews et al. (2009) discussed the use of N-(methoxy-2-nitrophenyl)acetamide derivatives as sensitizing agents in lanthanide-ion luminescence. This research offers insights into the application of such compounds in enhancing the luminescence properties for various scientific applications (Andrews et al., 2009).
Synthesis of Novel Triazole Derivatives
M. Heras et al. (2003) detailed the synthesis of novel triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles, starting from 3-amino-5-sulfanyl-1,2,4-triazole. This work contributes to the expanding field of synthetic chemistry involving triazole derivatives (Heras et al., 2003).
Enzyme Inhibitory Activities
N. Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their enzyme inhibitory activities against various enzymes. This study highlights the biochemical applications of triazole derivatives in enzyme inhibition research (Virk et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to target human adenosine a3 receptors .
Mode of Action
It is likely that it interacts with its targets (such as the adenosine a3 receptors) by binding to them, thereby causing changes in their function .
Biochemical Pathways
Given its potential interaction with adenosine a3 receptors, it may influence pathways related to these receptors .
Result of Action
If it acts on adenosine a3 receptors, it could potentially influence cellular processes regulated by these receptors .
properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-27-14-5-3-2-4-13(14)16-20-21-17(22(16)18)28-10-15(24)19-11-6-8-12(9-7-11)23(25)26/h2-9H,10,18H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLQGWKSNFHHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.